molecular formula C23H30N6O4S B2524980 N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1112348-35-2

N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2524980
CAS No.: 1112348-35-2
M. Wt: 486.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a triazoloquinazolin-derived compound characterized by a 1,2,4-triazolo[4,3-a]quinazolin core substituted with a sulfanyl-linked carbamoyl methyl group and a tetrahydrofuran (oxolan-2-yl) moiety. The propanamide side chain is further functionalized with a 2-methylpropyl group.

Properties

IUPAC Name

N-(2-methylpropyl)-3-[5-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4S/c1-15(2)12-24-19(30)9-10-28-21(32)17-7-3-4-8-18(17)29-22(28)26-27-23(29)34-14-20(31)25-13-16-6-5-11-33-16/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGHEGIPJNCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex chemical compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C23H30N6O4SC_{23}H_{30}N_{6}O_{4}S and features a unique structure that includes:

  • A triazoloquinazoline core, which is often associated with various biological activities.
  • A sulfanyl group that may enhance its reactivity and interaction with biological targets.
  • An oxolan moiety that could influence its pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related triazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated MIC values in the low micromolar range against strains such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (µM)Target Bacteria
Compound A10E. coli
Compound B5S. aureus
N-(2-methylpropyl)-...TBDTBD

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of the sulfanyl group may lead to increased permeability in bacterial membranes .
  • Interference with DNA/RNA Synthesis : Some triazole derivatives have been noted to affect nucleic acid synthesis pathways.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of triazoloquinazoline derivatives demonstrated that compounds with structural similarities to N-(2-methylpropyl)-... exhibited potent activity against Mycobacterium tuberculosis. The study highlighted the importance of substituents at specific positions for enhancing activity .

Case Study 2: Toxicity Assessment

In toxicity assessments, related compounds were evaluated using hemolytic assays. Results indicated that many derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile for further development .

Scientific Research Applications

Key Steps in Synthesis

  • Formation of the Triazole Ring : The initial step involves the construction of the triazole ring through cyclization reactions that utilize azoles as precursors.
  • Quinazoline Derivative Synthesis : Quinazoline derivatives can be synthesized using condensation reactions between appropriate amino and carbonyl compounds.
  • Final Coupling : The final product is obtained through coupling reactions that link the oxolan group with the synthesized triazole and quinazoline components.

The biological activity of N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has been evaluated in various studies. Preliminary investigations suggest that this compound exhibits significant pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate anticancer properties , showing effectiveness against various cancer cell lines. For example:

  • Cell Lines Tested : Human colorectal cancer (HCT116) and breast cancer (MCF7) cell lines.
  • IC50 Values : Some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity against these cancer types .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Lipoxygenase Inhibition : Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant for inflammatory conditions .

Applications in Drug Development

Given its promising biological activities, this compound has potential applications in drug development:

  • Cancer Therapeutics : The anticancer properties make it a candidate for further development as a chemotherapeutic agent.
  • Anti-inflammatory Drugs : Its ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases.
  • Combination Therapies : This compound could be explored in combination with other drugs to enhance therapeutic efficacy.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives demonstrated significant cytotoxic effects on HCT116 cells. The study highlighted the structure–activity relationship (SAR) that could guide future modifications for improved potency.

Case Study 2: Enzyme Inhibition

In silico studies evaluated the binding affinity of this compound to lipoxygenase enzymes. The results indicated strong interactions that could lead to effective anti-inflammatory treatments.

Comparison with Similar Compounds

Key Observations :

  • Core Variation : While Compounds B and the target share the 1,2,4-triazolo[4,3-a]quinazolin core, Compound C features an imidazo[1,2-c]quinazolin core, altering ring geometry and electronic properties .
  • Substituent Impact : The oxolan-2-yl group in the target compound introduces a tetrahydrofuran moiety, enhancing hydrophilicity compared to the phenyl group in Compound B and the methoxyphenyl in Compound C. This may influence solubility and membrane permeability .

Analytical Comparisons

NMR Spectroscopy ()

NMR profiling of similar triazoloquinazoline derivatives reveals that chemical shift differences in regions A (protons 39–44) and B (protons 29–36) correspond to substituent variations. For example:

  • Region A : The oxolan-2-yl group in the target compound would induce distinct shifts compared to phenyl or methoxyphenyl groups in Compounds B and C due to differences in electron density and ring current effects.
  • Region B : The 2-methylpropyl chain in the target compound and Compound B may show similar shifts, whereas Compound C’s methoxybenzyl group would exhibit unique deshielding patterns .

LC-MS/MS and Molecular Networking ()

Molecular networking via MS/MS fragmentation patterns (cosine scores) would cluster the target compound with other triazoloquinazolines. However:

  • The oxolan-2-yl fragment (m/z ~85) in the target compound would differentiate it from Compounds B (phenyl fragment, m/z ~77) and C (methoxyphenyl fragment, m/z ~123), leading to lower cosine scores (<0.8) .
  • Shared core fragments (e.g., triazoloquinazolin ions) would dominate high cosine score regions (>0.9), confirming structural homology .

Functional and Pharmacological Implications

While direct bioactivity data are unavailable, structural analogs provide insights:

  • Compound B : Methyl(phenyl)carbamoyl substituents may enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Compound C : Methoxy groups could improve binding to aromatic-rich targets (e.g., kinases) via π-π interactions .
  • Target Compound : The oxolan-2-yl group may balance solubility and permeability, making it a candidate for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and what challenges arise during multi-step organic synthesis?

  • Answer : Synthesis typically involves sequential reactions such as coupling, cyclization, and purification. For example, describes a procedure using N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base for thiol alkylation. Key challenges include controlling regioselectivity in triazoloquinazoline ring formation and minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for verifying molecular structure. For instance, highlights LC-MS for mass confirmation, while emphasizes 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments in triazoloquinazoline derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

  • Answer : Initial screening includes in vitro assays against cancer cell lines (e.g., MTT assay) and antimicrobial tests (e.g., MIC determination). notes structurally similar compounds exhibit anticancer activity, suggesting analogous protocols for this compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer : Systematic optimization involves varying solvents (e.g., DMF vs. THF), temperatures (room temp vs. reflux), and stoichiometric ratios. demonstrates that increasing reaction time from 12 to 24 hours improved yields by 15% in analogous triazoloquinazoline syntheses. Design-of-Experiment (DoE) frameworks are recommended for multi-variable analysis .

Q. How can researchers resolve contradictions in biological activity data between structurally similar compounds?

  • Answer : For example, shows that minor substituent changes (e.g., chlorobenzyl vs. fluorophenyl groups) drastically alter activity. To resolve discrepancies:

  • Perform X-ray crystallography to compare binding modes.
  • Conduct molecular docking studies to assess target affinity.
  • Validate with in vitro dose-response assays (e.g., IC₅₀ comparisons) .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic and steric effects. highlights AI-driven platforms like COMSOL Multiphysics for simulating reaction pathways and protein-ligand interactions .

Methodological and Analytical Considerations

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

  • Answer : SAR studies involve synthesizing derivatives with modified substituents (e.g., oxolan-2-ylmethyl vs. phenylpiperazinyl groups) and testing their bioactivity. ’s comparative table (below) illustrates how structural variations correlate with activity:

Compound CoreSubstituentBiological Activity
TriazoloquinazolineChlorobenzylAnticancer
ImidazoquinazolineFluorophenylAntimicrobial

Follow-up assays (e.g., enzyme inhibition kinetics) validate hypotheses .

Q. What advanced analytical techniques characterize this compound’s stability and solubility?

  • Answer : High-Performance Liquid Chromatography (HPLC) monitors degradation under stress conditions (e.g., heat, light). recommends using differential scanning calorimetry (DSC) for thermal stability analysis. For solubility, shake-flask methods with UV-Vis quantification are standard .

Q. How is the compound’s toxicity profile assessed in preclinical studies?

  • Answer : Acute toxicity is evaluated via in vivo models (e.g., rodent LD₅₀), while genotoxicity assays (e.g., Ames test) screen for mutagenic risks. cites preliminary cytotoxicity data against HEK-293 cells as a baseline for safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.